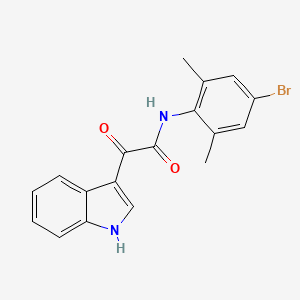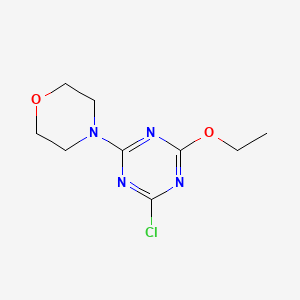
3-(1,1,2,3,3,3-Hexafluoro-propylsulfanyl)-8-methoxy-2-methyl-1H-quinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,1,2,3,3,3-Hexafluoro-propylsulfanyl)-8-methoxy-2-methyl-1H-quinolin-4-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a hexafluoro-propylsulfanyl group, a methoxy group, and a methyl group attached to the quinoline core. The unique structural features of this compound make it an interesting subject for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,3,3,3-Hexafluoro-propylsulfanyl)-8-methoxy-2-methyl-1H-quinolin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Attachment of the Hexafluoro-propylsulfanyl Group: The hexafluoro-propylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent and a fluorinated alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-(1,1,2,3,3,3-Hexafluoro-propylsulfanyl)-8-methoxy-2-methyl-1H-quinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and hexafluoro-propylsulfanyl positions, using reagents such as sodium methoxide or thiolates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium methoxide, thiolates, dimethyl sulfoxide, and acetonitrile.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with modified methoxy or hexafluoro-propylsulfanyl groups.
科学研究应用
3-(1,1,2,3,3,3-Hexafluoro-propylsulfanyl)-8-methoxy-2-methyl-1H-quinolin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of advanced materials, including fluorinated polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(1,1,2,3,3,3-Hexafluoro-propylsulfanyl)-8-methoxy-2-methyl-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: The compound can inhibit key enzymes involved in various biological processes, such as DNA replication and protein synthesis.
Disruption of Cell Membranes: The fluorinated groups in the compound can interact with cell membranes, leading to increased permeability and disruption of cellular functions.
Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
相似化合物的比较
3-(1,1,2,3,3,3-Hexafluoro-propylsulfanyl)-8-methoxy-2-methyl-1H-quinolin-4-one can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like 8-hydroxyquinoline and 8-aminoquinoline share the quinoline core but differ in their substituents, leading to different chemical and biological properties.
Fluorinated Compounds: Compounds like 1,1,1,3,3,3-hexafluoro-2-propanol and hexafluorobenzene contain fluorinated groups but differ in their overall structure and reactivity.
Methoxy-Substituted Compounds: Compounds like 4-methoxyquinoline and 2-methoxyquinoline have methoxy groups but differ in their position and additional substituents.
The uniqueness of this compound lies in its combination of the hexafluoro-propylsulfanyl, methoxy, and methyl groups, which confer distinct chemical and biological properties.
属性
分子式 |
C14H11F6NO2S |
|---|---|
分子量 |
371.30 g/mol |
IUPAC 名称 |
3-(1,1,2,3,3,3-hexafluoropropylsulfanyl)-8-methoxy-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C14H11F6NO2S/c1-6-11(24-14(19,20)12(15)13(16,17)18)10(22)7-4-3-5-8(23-2)9(7)21-6/h3-5,12H,1-2H3,(H,21,22) |
InChI 键 |
PXMSFOUIQHPKKM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)SC(C(C(F)(F)F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-(4-chlorophenyl)-9-methyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B15005617.png)

![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B15005628.png)
![4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol](/img/structure/B15005630.png)
![6-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B15005633.png)
![3-cyclohexyl-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide](/img/structure/B15005634.png)
![3'-(4-chlorophenyl)-1-(prop-2-en-1-yl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B15005642.png)
![N-[2-(4-chlorophenoxy)ethyl]-7-[(phenylsulfonyl)amino]heptanamide](/img/structure/B15005645.png)
![4-hydroxy-1-(4-methoxyphenyl)-7-(thiophen-2-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B15005656.png)
![3-Chloro-2,4-dimethyl-12-thia-1,5,6a,11-tetraaza-indeno[2,1-a]fluorene](/img/structure/B15005665.png)
![2-[(naphthalen-1-yloxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole](/img/structure/B15005675.png)
![3-[(2,1,3-benzoxadiazol-5-ylmethyl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B15005687.png)
![2,4,8-Trimethyl-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B15005695.png)

